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molecular formula C4H10ClNO2S B8800617 2-(Dimethylamino)ethanesulfonyl chloride

2-(Dimethylamino)ethanesulfonyl chloride

Cat. No. B8800617
M. Wt: 171.65 g/mol
InChI Key: GZIHJZQDTQEGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106063B2

Procedure details

Ammonia was cautiously added to a cooled solution of the subtitle product of step ii) in THF (50 ml) and stirring maintained until all of the ammonia had evaporated before filtering off the product as a white solid. Yield: 0.88 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][S:6](Cl)(=[O:8])=[O:7]>C1COCC1>[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][S:6]([NH2:1])(=[O:8])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCS(=O)(=O)Cl)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had evaporated
FILTRATION
Type
FILTRATION
Details
before filtering off the product as a white solid

Outcomes

Product
Name
Type
Smiles
CN(CCS(=O)(=O)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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